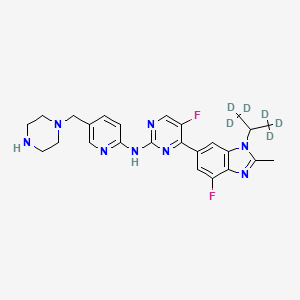
Abemaciclib metabolite M2-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abemaciclib metabolite M2-d6 is a deuterium-labeled derivative of Abemaciclib metabolite M2. Abemaciclib is a cyclin-dependent kinase 4 and 6 inhibitor used primarily in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. The metabolite M2-d6 retains the pharmacological activity of the parent compound, making it a potent inhibitor of cyclin-dependent kinases 4 and 6 .
Métodos De Preparación
The preparation of Abemaciclib metabolite M2-d6 involves the synthesis of the parent compound Abemaciclib, followed by the introduction of deuterium atoms. The synthetic route typically includes:
Synthesis of Abemaciclib: This involves multiple steps, including the formation of key intermediates and the final cyclization to produce Abemaciclib.
Deuterium Labeling: The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium.
Industrial production methods for Abemaciclib and its metabolites involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy.
Análisis De Reacciones Químicas
Abemaciclib metabolite M2-d6 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Abemaciclib metabolite M2-d6 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Abemaciclib.
Biology: Employed in cellular and molecular biology research to investigate the effects of cyclin-dependent kinase inhibition on cell cycle regulation.
Medicine: Utilized in preclinical and clinical studies to evaluate the efficacy and safety of Abemaciclib and its metabolites in cancer treatment.
Mecanismo De Acción
Abemaciclib metabolite M2-d6 exerts its effects by inhibiting cyclin-dependent kinases 4 and 6. These kinases play a crucial role in cell cycle regulation by promoting the transition from the G1 phase to the S phase. Inhibition of these kinases leads to cell cycle arrest, thereby preventing cancer cell proliferation. The molecular targets of this compound include the retinoblastoma protein and other cell cycle-related proteins .
Comparación Con Compuestos Similares
Abemaciclib metabolite M2-d6 is similar to other cyclin-dependent kinase inhibitors such as Palbociclib and Ribociclib. it is unique in its deuterium labeling, which enhances its stability and pharmacokinetic properties. Similar compounds include:
Palbociclib: Another cyclin-dependent kinase 4 and 6 inhibitor used in breast cancer treatment.
Ribociclib: A cyclin-dependent kinase 4 and 6 inhibitor with similar applications in cancer therapy
This compound stands out due to its specific labeling and the resulting pharmacological advantages.
Propiedades
Fórmula molecular |
C25H28F2N8 |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
5-fluoro-4-[7-fluoro-3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylbenzimidazol-5-yl]-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33)/i1D3,2D3 |
Clave InChI |
IXGZDCRFGCEEBU-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C(=NC2=C1C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)C |
SMILES canónico |
CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


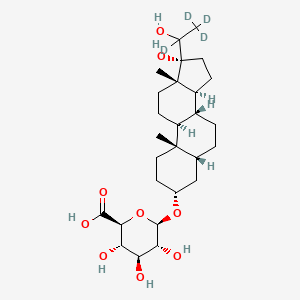
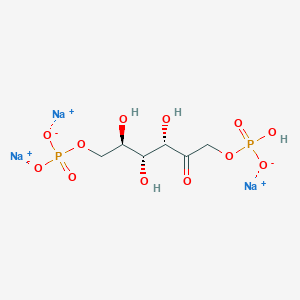
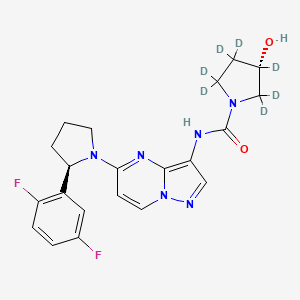
![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)


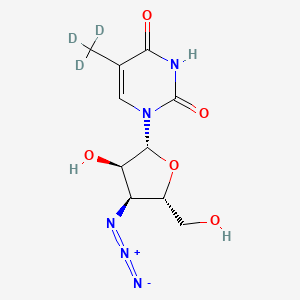
![disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate](/img/structure/B12424706.png)
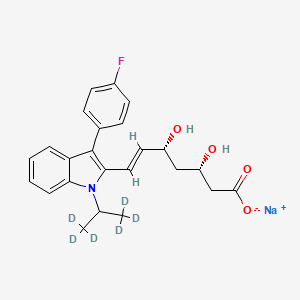
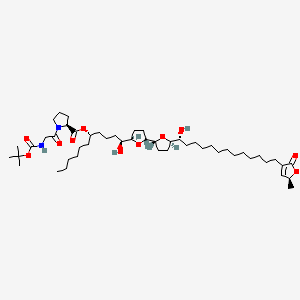
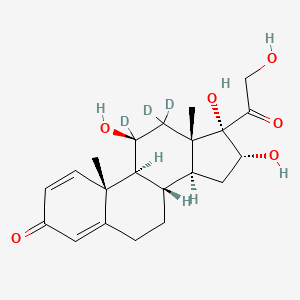
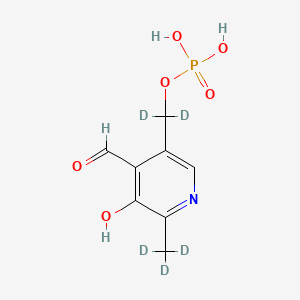
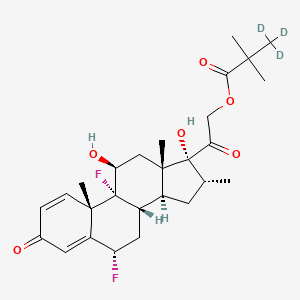
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)
